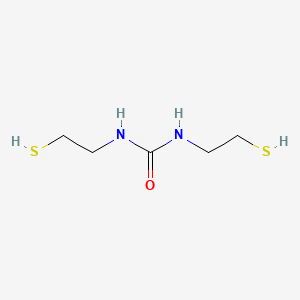

1,3-Bis(2-sulfanylethyl)urea

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60633-86-5 |

|---|---|

Molecular Formula |

C5H12N2OS2 |

Molecular Weight |

180.3 g/mol |

IUPAC Name |

1,3-bis(2-sulfanylethyl)urea |

InChI |

InChI=1S/C5H12N2OS2/c8-5(6-1-3-9)7-2-4-10/h9-10H,1-4H2,(H2,6,7,8) |

InChI Key |

ZSMQMFWXMRCFOR-UHFFFAOYSA-N |

Canonical SMILES |

C(CS)NC(=O)NCCS |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization Techniques for 1,3 Bis 2 Sulfanylethyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1,3-Bis(2-sulfanylethyl)urea, ¹H and ¹³C NMR would be fundamental.

¹H NMR Studies for Proton Environments

A ¹H NMR spectrum of this compound would provide information on the different types of protons and their connectivity. The symmetrical nature of the molecule would simplify the spectrum. One would expect to observe distinct signals for the following proton environments:

Thiol (S-H) Protons: A triplet signal, typically found in the range of 1-2 ppm, resulting from coupling with the adjacent methylene (B1212753) group. The chemical shift of thiol protons can be highly variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Methylene (CH₂) Protons: Two sets of signals would be expected for the ethyl chains (-CH₂-CH₂-). The methylene group attached to the sulfur (S-CH₂) would likely appear as a quartet, while the methylene group attached to the nitrogen (N-CH₂) would be a triplet. These would typically fall in the 2.5-3.5 ppm region.

Amide (N-H) Protons: A broad signal corresponding to the two equivalent N-H protons of the urea (B33335) group. Its chemical shift is highly dependent on the solvent and concentration and would likely appear in the 5-8 ppm range. osf.io

¹³C NMR Studies for Carbon Skeletal Analysis

A ¹³C NMR spectrum reveals the carbon framework of the molecule. For the symmetrically substituted this compound, three distinct carbon signals would be anticipated:

Carbonyl (C=O) Carbon: A signal in the downfield region, typically around 155-165 ppm, which is characteristic of a urea carbonyl group. hmdb.ca

Methylene (C-N) Carbon: The carbon atom adjacent to the nitrogen atom of the urea moiety.

Methylene (C-S) Carbon: The carbon atom bonded to the sulfur atom. These aliphatic carbons would appear in the upfield region of the spectrum.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To confirm assignments and gain deeper structural insights, advanced NMR techniques would be employed.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish the coupling relationships between protons, for instance, confirming the connectivity within the ethyl chain (N-CH₂-CH₂-S). HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate the proton signals with their directly attached carbons and carbons further away, respectively, confirming the complete molecular structure.

Solid-State NMR: This technique could provide information about the molecule's conformation and packing in the crystalline state, offering insights into intermolecular interactions like hydrogen bonding.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are crucial for identifying functional groups and studying intermolecular forces. pageplace.debruker.com

Vibrational Mode Analysis of Urea and Thiol Functionalities

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its key functional groups.

Urea Group:

N-H Stretching: A strong, broad band (or a pair of bands) would be expected in the 3200-3500 cm⁻¹ region in the IR spectrum. researchgate.net

C=O Stretching (Amide I band): A very strong and sharp absorption around 1630-1680 cm⁻¹ is characteristic of the urea carbonyl group. researchgate.net Its exact position is sensitive to hydrogen bonding.

N-H Bending (Amide II band): This vibration typically appears in the 1550-1640 cm⁻¹ range. scispace.com

C-N Stretching: These vibrations are expected in the 1400-1470 cm⁻¹ region. researchgate.net

Thiol Group:

S-H Stretching: A weak but sharp absorption band is expected around 2550-2600 cm⁻¹. The weakness of this band in IR is a classic feature of thiols. This band would be more prominent in the Raman spectrum.

Alkyl Group:

C-H Stretching: Absorptions for the methylene groups would be found just below 3000 cm⁻¹.

Hydrogen Bonding Network Probing

The urea functionality is a powerful hydrogen bond donor (N-H) and acceptor (C=O). scispace.com The thiol group can also participate, albeit more weakly.

In the IR spectrum, the formation of strong intermolecular hydrogen bonds would be indicated by a broadening and a shift to lower frequency (red shift) of the N-H and C=O stretching bands.

Concentration-dependent IR studies could be used to distinguish between intermolecular and intramolecular hydrogen bonding. As the sample is diluted in a non-polar solvent, intermolecular hydrogen bonds are broken, causing the N-H and C=O bands to sharpen and shift to higher frequencies.

Raman spectroscopy is also sensitive to hydrogen bonding and provides complementary information, particularly for the symmetric vibrations and the S-H bond. researchgate.net

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a powerful non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms within a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the electron clouds of the atoms, one can determine the crystal structure, identify the crystalline phase, and measure structural properties such as lattice parameters and bond lengths/angles.

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. researchgate.net By irradiating a single, high-quality crystal of this compound with a monochromatic X-ray beam, a unique diffraction pattern is generated. The analysis of the positions and intensities of the diffracted spots allows for the determination of the unit cell dimensions, space group, and the exact coordinates of each atom in the molecule. mdpi.com

From this data, a complete three-dimensional model of the this compound molecule can be constructed. This model reveals critical structural information, including:

Conformation: The spatial arrangement of the flexible ethyl chains and the orientation of the sulfanyl (B85325) groups relative to the planar urea backbone.

Bond Lengths and Angles: Precise measurements of all covalent bonds (C=O, C-N, C-C, C-S, S-H) and the angles between them. These can be compared to standard values to identify any structural strain or unusual bonding characteristics.

Intermolecular Interactions: The elucidation of hydrogen bonding networks is particularly important for urea derivatives. The N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen (C=O) and potentially the sulfur atoms act as acceptors. SCXRD reveals the geometry and extent of these interactions, which govern the crystal packing and influence physical properties like melting point and solubility.

While specific crystallographic data for this compound is not publicly available, analysis of related N,N'-dialkylurea and thiourea (B124793) derivatives allows for the prediction of its likely crystal parameters. asianpubs.orgwikipedia.org For instance, the crystal structure of N,N'-di-n-butylthiourea is monoclinic with a P21/c space group. wikipedia.org It is plausible that this compound would crystallize in a similar system.

Hypothetical Crystallographic Data for this compound (Based on analogous structures)

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10 - 13 |

| b (Å) | 8 - 11 |

| c (Å) | 9 - 12 |

| α (°) | 90 |

| β (°) | 90 - 100 |

| γ (°) | 90 |

| Volume (ų) | 900 - 1400 |

| Z (molecules/unit cell) | 4 |

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze polycrystalline samples or powders. jconsortium.com Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam, producing a characteristic diffraction pattern of concentric rings. This pattern, when plotted as intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase. researchgate.net

The primary applications of PXRD for this compound include:

Phase Identification: The obtained PXRD pattern can be compared against databases to confirm the identity of the synthesized material.

Purity Assessment: The presence of crystalline impurities would manifest as additional peaks in the diffractogram, allowing for the assessment of the sample's phase purity.

Polymorphism Studies: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. PXRD is a key tool for identifying and characterizing such polymorphs, which can have different physical properties.

Lattice Parameter Refinement: While less precise than SCXRD, PXRD data can be used to refine the unit cell parameters of a known crystal structure. stmjournals.in

A typical PXRD pattern for a pure, crystalline sample of this compound would exhibit a series of sharp, well-defined peaks at specific 2θ angles, confirming its crystalline nature. ijpcbs.com The positions and relative intensities of these peaks are determined by the crystal structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, techniques like electrospray ionization (ESI) or chemical ionization (CI) would be suitable for generating ions of the intact molecule.

Upon ionization, the molecular ion ([M+H]⁺ or M⁺˙) is often subjected to fragmentation by collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure. The fragmentation of ureas and thioureas is well-studied and typically involves characteristic cleavages of the C-N bonds. tsijournals.com For this compound (Molecular Weight: 180.29 g/mol ), several key fragmentation pathways can be predicted. The presence of sulfur atoms also influences the fragmentation, potentially leading to rearrangements and the loss of sulfur-containing species. nih.gov

Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion Description | Proposed Structure | Predicted m/z |

| Protonated Molecular Ion | [C₅H₁₂N₂OS₂ + H]⁺ | 181.04 |

| Loss of sulfanylethylamine (cleavage of C-N bond) | [C₃H₅NOS]⁺ | 103.01 |

| Loss of sulfanylethyl isocyanate (cleavage of C-N bond) | [C₂H₇NS + H]⁺ | 78.03 |

| Sulfanylethyl isocyanate fragment | [C₃H₅NOS]⁺ | 103.01 |

| Sulfanylethylamine fragment | [C₂H₇NS]⁺ | 77.02 |

| Cleavage of C-S bond | [C₅H₁₁N₂OS]⁺ | 147.06 |

It is important to note that thermally labile compounds can sometimes decompose in the mass spectrometer's inlet, leading to a spectrum of the degradation products rather than the intact molecule. dtic.mil For this compound, this could result in the observation of ions corresponding to 2-sulfanylethylamine and 2-sulfanylethyl isocyanate.

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. msu.edu This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. bath.ac.uk The specific wavelengths of light absorbed are characteristic of the types of electronic transitions possible within the molecule, which are dictated by its chromophores (light-absorbing groups).

The this compound molecule contains two primary chromophores: the urea carbonyl group (C=O) and the sulfanyl (thiol) groups (-SH).

Urea Chromophore: The urea moiety exhibits a weak n → π* transition associated with the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. This transition typically occurs in the UV region.

Thiol Chromophore: The sulfur atom in the thiol group also has non-bonding electrons. These can undergo n → σ* transitions, which generally appear at shorter wavelengths in the UV spectrum. units.it

The electronic absorption spectrum of thiourea derivatives shows characteristic bands. cdnsciencepub.com A low-intensity band, often observed around 300 nm, is attributed to the n → π* transition of the thiocarbonyl group. A more intense band at shorter wavelengths (around 230-260 nm) is typically assigned to a π → π* transition. researchgate.net Although this compound contains a carbonyl (C=O) rather than a thiocarbonyl (C=S) group, the presence of the sulfur atoms on the ethyl chains can influence the electronic environment of the urea chromophore.

The spectrum of this compound is expected to show absorptions in the UV region. The exact position of the absorption maximum (λmax) and the molar absorptivity (ε) would be sensitive to the solvent used, as solvent polarity can stabilize the ground or excited states to different extents, causing a shift in the absorption wavelength (solvatochromism).

Expected UV-Visible Absorption Data for this compound

| Transition Type | Expected λₘₐₓ Range (nm) | Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| n → π* (Urea) | 210 - 230 | Low to Moderate |

| n → σ* (Thiol) | < 220 | Low |

The absence of an extended conjugated system in the molecule means it is not expected to absorb light in the visible region of the spectrum, and thus the compound should appear colorless. msu.edu

Coordination Chemistry and Metal Chelation Studies of 1,3 Bis 2 Sulfanylethyl Urea

Ligand Design Principles and Chelation Modes

The design of 1,3-Bis(2-sulfanylethyl)urea as a chelating agent is predicated on the strategic placement of its donor atoms to facilitate the formation of stable metal complexes. The molecule's flexible ethyl chains and the central urea (B33335) group allow it to adopt various conformations to accommodate the geometric preferences of different metal centers.

The coordination versatility of this compound stems from the presence of multiple donor sites: two soft sulfur atoms from the sulfanyl (B85325) groups, two nitrogen atoms, and one oxygen atom within the urea moiety. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the soft sulfur donors are expected to exhibit a strong affinity for soft metal ions like palladium(II), mercury(II), and cadmium(II). nih.gov Conversely, the harder nitrogen and oxygen atoms of the urea core can interact with harder or borderline metal ions. This dual-donor nature allows the ligand to act as a versatile chelator for a broad spectrum of metals. In many urea-containing ligands, coordination to metals can occur through the oxygen atom, the nitrogen atoms, or in a bridging fashion. iaea.org The presence of the thiol groups in this compound, however, introduces a strong preference for coordination via the deprotonated sulfanyl groups (thiolates) when reacting with soft metal ions.

Chelation involving this compound can lead to the formation of thermodynamically stable five- or six-membered chelate rings. When a single metal ion coordinates to both sulfur atoms, a larger chelate ring is formed, the size of which depends on the conformation of the ethyl chains. More commonly, the ligand can bridge two metal centers, with each metal being chelated by a sulfur and a nitrogen or oxygen atom. For instance, coordination involving a sulfur atom and the adjacent urea nitrogen atom would result in the formation of a stable five-membered chelate ring (M-S-CH₂-CH₂-N). rsc.org Alternatively, if the urea oxygen coordinates along with a sulfur atom, a larger and potentially more flexible chelate ring could be formed. The specific chelation mode and the resulting ring size are influenced by factors such as the nature of the metal ion, the solvent system, and the reaction conditions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The characterization of these complexes relies on a combination of spectroscopic and analytical techniques.

Palladium Complexes: Research on ligands analogous to this compound has demonstrated the formation of di-palladium complexes. researchgate.netrsc.org In these structures, the thiolato sulfur atoms bridge two palladium centers. The urea groups in these complexes are often positioned to act as anion receptors through hydrogen bonding. researchgate.net While specific studies on this compound are limited, it is anticipated to form similar dimeric palladium(II) complexes. The synthesis would likely involve the reaction of the ligand with a palladium(II) precursor, such as [PdCl₂(cod)], in the presence of a base to deprotonate the thiol groups. Characterization would involve techniques like ¹H and ¹³C NMR spectroscopy to confirm the ligand framework, and FT-IR spectroscopy to observe shifts in the C=O and N-H stretching frequencies of the urea group upon coordination. X-ray crystallography would be essential to definitively determine the structure, confirming the bridging nature of the thiolate ligands and the coordination geometry around the palladium centers. ajol.info

Rhenium Complexes: The coordination chemistry of rhenium with thiourea (B124793) and its derivatives is well-established, often involving the formation of oxorhenium(V) complexes. nih.govacs.org For this compound, it is plausible that it could act as a tetradentate ligand, coordinating to a Re(V)O core through its two deprotonated sulfur atoms and the two nitrogen atoms of the urea moiety. This would result in a neutral complex. The synthesis of such a complex could be achieved through a ligand exchange reaction with a suitable rhenium(V) precursor, like [ReOCl₃(PPh₃)₂]. nih.gov The resulting complex would be characterized by FT-IR spectroscopy, where a strong Re=O stretch would be expected around 950-1000 cm⁻¹, and by ¹H and ¹³C NMR spectroscopy. X-ray crystallography would provide definitive structural information, including the coordination geometry around the rhenium center, which is often a distorted square pyramid with the oxo ligand in the apical position. unipd.it

Thiol-containing ligands are well-known for their high affinity for heavy metal ions like mercury(II) and cadmium(II). nih.govnih.gov The soft nature of these metal ions leads to strong coordination with the soft sulfur atoms of this compound. It is highly probable that this ligand would act as an effective chelator for both mercury and cadmium.

Mercury(II) and Cadmium(II) Complexes: The reaction of this compound with mercury(II) or cadmium(II) salts is expected to yield stable complexes where the metal ion is coordinated to the two deprotonated sulfur atoms. Depending on the stoichiometry and reaction conditions, either mononuclear or polynuclear complexes could be formed. In a 1:1 metal-to-ligand ratio, a mononuclear complex with the metal chelated by both sulfur atoms is possible. The coordination sphere of the metal could be completed by solvent molecules or other available anions. The synthesis would typically be carried out in a suitable solvent like ethanol (B145695) or methanol. Characterization would rely on spectroscopic methods such as FT-IR and NMR to confirm the coordination of the ligand. For these diamagnetic d¹⁰ metal complexes, NMR spectroscopy would be particularly informative for elucidating the solution-state structure.

Stoichiometry and Stability of Metal-1,3-Bis(2-sulfanylethyl)urea Complexes

The stoichiometry of the metal complexes of this compound can vary depending on the metal ion and the reaction conditions. As discussed, both 1:1 and 2:1 (metal:ligand) stoichiometries are plausible, particularly with palladium.

| Metal Ion | Expected Stoichiometry (Metal:Ligand) | Probable Coordination Sites | Expected Stability Trend |

| Palladium(II) | 2:1, 1:1 | S, N/O | High |

| Rhenium(V) | 1:1 | S, N | High |

| Mercury(II) | 1:1, 1:2 | S | Very High |

| Cadmium(II) | 1:1, 1:2 | S | High |

Applications in Metal Sequestration and Remediation Technologies

The unique molecular architecture of this compound, which features a central urea moiety flanked by two sulfanylethyl arms, positions it as a highly effective chelating agent for heavy metal ions. The presence of both sulfur and nitrogen donor atoms allows for the formation of stable chelate rings with metal ions, a critical factor for their successful sequestration from environmental matrices.

Although direct studies on this compound are not extensively documented in publicly available literature, the chelating behavior of related urea, thiourea, and thiol-containing ligands provides a strong basis for predicting its efficacy. Research on ligands with similar functional groups demonstrates a high affinity for a range of heavy metals.

Thiourea derivatives, for instance, are well-regarded for their ability to coordinate with heavy metals through their sulfur atoms. rjpbcs.com These interactions are particularly effective for soft metal ions like mercury, cadmium, and lead. The incorporation of thiol (-SH) groups, as seen in the 'sulfanylethyl' arms of the target molecule, further enhances this capability. Thiol-containing chelating agents are known to form robust complexes with a variety of heavy metals, which is a cornerstone of their use in remediation. nih.gov

The cooperative effect of the urea core and the thiol groups in this compound is expected to lead to the formation of stable, five- or six-membered chelate rings with metal ions. This multidentate coordination significantly increases the stability of the resulting metal complexes compared to monodentate ligands.

The table below summarizes the expected chelation behavior of this compound with various heavy metals, based on the known properties of its constituent functional groups.

| Metal Ion | Expected Coordination Atoms | Potential Chelate Ring Size | Stability of Complex |

| Lead (Pb²⁺) | S, O, N | 5 or 6-membered | High |

| Cadmium (Cd²⁺) | S, O, N | 5 or 6-membered | High |

| Mercury (Hg²⁺) | S, N | 5-membered | Very High |

| Copper (Cu²⁺) | S, O, N | 5 or 6-membered | High |

| Zinc (Zn²⁺) | O, N, S | 5 or 6-membered | Moderate to High |

This table is predictive and based on the known coordination chemistry of urea, thiourea, and thiol-containing ligands.

The application of this compound in remediation technologies would likely involve its immobilization on solid supports. This approach creates a solid-phase extraction material capable of selectively removing heavy metals from contaminated water sources. The high affinity and selectivity of the ligand for target metals would allow for efficient removal even at low concentrations.

For instance, similar sulfur-containing ligands have been successfully grafted onto materials like silica (B1680970) gel, polymers, and magnetic nanoparticles to create effective adsorbents for heavy metal removal. mdpi.com These materials can be used in packed columns or as slurries to treat industrial effluents or contaminated groundwater.

A proposed mechanism for the sequestration of a divalent heavy metal ion (M²⁺) by this compound is depicted below:

The exact structure of the complex would depend on the metal ion and the reaction conditions.

The efficiency of such a remediation system would be influenced by several factors, including pH, temperature, contact time, and the presence of competing ions. Research on related systems indicates that thiol-based chelators are often effective over a broad pH range. nih.gov

The potential for regeneration and reuse of the chelating agent is another important consideration for practical applications. After saturation with metal ions, the chelating material could potentially be treated with an acidic solution to release the bound metals in a concentrated form, allowing for their recovery and the regeneration of the adsorbent.

Applications of 1,3 Bis 2 Sulfanylethyl Urea in Peptide and Protein Chemistry

Bis(2-sulfanylethyl)amido (SEA) Chemistry and Peptide Ligation

Bis(2-sulfanylethyl)amido (SEA) chemistry revolves around the use of peptides modified with a C-terminal SEA group. This modification allows for a specific type of chemical ligation known as SEA ligation. The reaction involves the chemoselective and regioselective joining of a peptide with a C-terminal SEA group to another peptide that has an N-terminal cysteine (Cys) residue. nih.govacs.org This process occurs in aqueous solution under mild conditions (typically pH 7 and 37 °C), leading to the formation of a native peptide bond at the ligation site. nih.gov The development of SEA ligation has significantly enriched the toolkit available to peptide chemists for protein synthesis. nih.govacs.org An innovative solid support has also been developed to facilitate the straightforward synthesis of these C-terminal SEA peptide fragments using standard Fmoc/tert-butyl solid-phase peptide synthesis (SPPS) procedures. nih.gov

Mechanism of SEA Ligation for Peptide Bond Formation

The mechanism of SEA ligation is a sophisticated process rooted in intramolecular acyl transfer reactions. Peptides bearing a C-terminal SEA group (referred to as SEA peptides) exist in an equilibrium in aqueous solution with their corresponding S-2-(2-mercaptoethylamino)ethyl thioester peptides. dartmouth.eduacs.org This equilibrium is established through an N,S-acyl shift mechanism. dartmouth.eduacs.org The position of this equilibrium and the rate at which it is achieved are dependent on factors such as the C-terminal amino acid and the pH of the solution. dartmouth.eduacs.org

The ligation process itself is initiated by the reaction of the SEA peptide with a peptide containing an N-terminal cysteine residue. nih.govresearchgate.net The key steps are:

N,S-Acyl Shift: The C-terminal SEA amide undergoes an intramolecular N-to-S acyl shift, converting the amide into a more reactive thioester intermediate. scispace.com This shift is facilitated by the reduction of the SEA group's disulfide bond (SEAoff state) to its dithiol form (SEAon state), often accomplished using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). acs.orgrsc.org

Thiol-Thioester Exchange: The thioester intermediate then reacts with the thiol group of the N-terminal cysteine on the second peptide fragment. acs.org This is a transthioesterification step. scispace.com

S,N-Acyl Shift: The transient intermolecular thioester that is formed rapidly rearranges via a spontaneous S-to-N acyl shift. scispace.com The terminal amino group of the cysteine-containing fragment attacks the thioester carbonyl, forming a stable, native amide (peptide) bond and regenerating the cysteine side chain. scispace.com

This sequence of events ensures that the ligation is highly selective for N-terminal cysteine residues. acs.org The reaction can also proceed with N-terminal homocysteine residues, potentially extending the methodology to create native peptide bonds at methionine junctions. acs.org

Synthesis of O-Acyl Isopeptides using SEA Methodology

A significant application of SEA chemistry is the synthesis of O-acyl isopeptides. nih.govacs.org These are peptide analogues where a portion of the backbone is linked via an ester bond to the side-chain hydroxyl group of a serine or threonine residue, instead of the typical amide bond. acs.org O-acyl isopeptides are valuable synthetic intermediates because they can spontaneously rearrange to the native peptide structure via an O-to-N acyl shift at neutral pH. acs.org

Role as Latent Thioester Surrogates in Protein Synthesis

Peptide thioesters are critical electrophilic partners in native chemical ligation (NCL), the most powerful method for the total chemical synthesis of proteins. acs.orgacs.org However, the synthesis of peptide thioesters using the common and convenient Fmoc-based solid-phase peptide synthesis (SPPS) can be challenging due to their instability towards the basic conditions required for Fmoc group removal. acs.org

C-terminal SEA peptides serve as excellent "latent" or "masked" thioester surrogates, circumventing this problem. websiteonline.cnuliege.beacs.org The SEA group is stable during Fmoc-SPPS, but can be "switched on" post-synthesis to generate the reactive thioester in situ. rsc.org The conversion from the latent amide form to the active thioester is controlled by the oxidation state of the SEA moiety's sulfur atoms. rsc.org In its oxidized, cyclic disulfide form (SEAoff), the group is inactive. researchgate.net Upon treatment with a reducing agent like TCEP, the disulfide is cleaved to produce the dithiol form (SEAon), which then undergoes the N,S-acyl shift to generate the thioester. researchgate.netrsc.org This "on/off" switch provides temporal control over the generation of the reactive species, making it a powerful tool for complex, multi-fragment ligation strategies. researchgate.netrsc.org This approach has been instrumental in the one-pot synthesis of protein-peptide conjugates, such as those involving the Small Ubiquitin-like Modifier (SUMO) protein. uliege.beacs.org

Enabling Factors for Peptide Synthesis (e.g., Solubility Enhancement, Epimerization Minimization)

The use of 1,3-Bis(2-sulfanylethyl)urea-derived SEA chemistry provides solutions to several persistent challenges in peptide synthesis, notably poor solubility and amino acid epimerization.

Epimerization Minimization: Epimerization, the unwanted inversion of stereochemistry at an amino acid's α-carbon, is a major side reaction in peptide synthesis, particularly during the activation of the C-terminal residue for segment condensation or cyclization. nih.govmdpi.com Cysteine and other amino acids are particularly prone to this side reaction. nih.gov The SEA methodology helps to mitigate this issue. For instance, using a C-terminal O-acyl isodipeptide unit, accessible via SEA chemistry, was shown to minimize epimerization of C-terminal serine or threonine residues during peptide coupling. acs.org Furthermore, in the challenging case of ligation at proline residues, which is often slow and prone to side reactions, the use of a SEA thioester surrogate at a mildly acidic pH was found to minimize the formation of deletion side products. websiteonline.cnnih.gov

Development of Advanced Peptide and Protein Constructs

The robustness and versatility of SEA chemistry have enabled the development of highly complex and advanced peptide and protein architectures that were previously difficult to access. This includes the creation of large, functional proteins through convergent strategies, where smaller, synthetically accessible peptide fragments are assembled into larger domains and then ligated together. nih.gov

Key examples of advanced constructs synthesized using SEA ligation include:

Multi-segment Protein Synthesis: A one-pot, three-segment ligation strategy in the N-to-C direction was developed using a combination of NCL and SEA ligation. researchgate.net The SEA group's latent reactivity was controlled by its oxidation state, allowing for sequential ligations without intermediate purification steps. This was used to synthesize the biologically active K1 domain of hepatocyte growth factor. researchgate.netscispace.com

Cyclic Peptides: The ability to perform SEA ligation under conditions compatible with O-acyl isopeptides has facilitated the synthesis of cyclic O-acyl isopeptides, which can serve as precursors to native cyclic peptides. acs.org

Protein-Peptide Conjugates: The chemical synthesis of post-translationally modified proteins, such as SUMO-peptide conjugates, has been achieved. acs.org The SEA latent thioester approach allows for the assembly of a full-length SUMO protein thioester surrogate, which can then be ligated to a target peptide in a subsequent step. acs.org

Segmentally Labeled Proteins: While not a direct application of this compound, the principles of chemical ligation enabled by such reagents are fundamental to creating segmentally labeled proteins for structural studies, such as NMR. pnas.org By ligating an isotopically labeled domain to an unlabeled one, specific regions of a large protein can be studied in detail. pnas.org

These examples highlight how SEA chemistry, derived from this compound, has become an enabling technology, pushing the boundaries of what is possible in the chemical synthesis of proteins and other complex peptide constructs.

Table of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

| This compound | - |

| Bis(2-sulfanylethyl)amine | - |

| Bis(2-chloroethyl)amine | - |

| 4-mercaptophenylacetic acid | MPAA |

| Tris(2-carboxyethyl)phosphine | TCEP |

| Cysteine | Cys |

| Serine | Ser |

| Threonine | Thr |

| Homocysteine | Hcy |

| Methionine | Met |

| Proline | Pro |

| Amyloid β peptide (1-42) | Aβ 1-42 |

| Diisopropylcarbodiimide | DIC |

| N-hydroxybenzotriazole | HOBt |

| Triphenylmethyl mercaptan | - |

| Small Ubiquitin-like Modifier | SUMO |

| Diisopropylethylamine | DIEA |

| Trifluoroacetic acid | TFA |

| Acetic anhydride | - |

Data Tables

Table 1: Representative Yields for SEA Ligation Reactions Data sourced from Melnyk et al., showing isolated yields for the ligation of various C-terminal SEA peptides with an N-terminal cysteine-containing peptide (Peptide 5: H-Cys-Ala-Met-Asn-Leu-Gly-OH).

| C-terminal SEA Peptide | Ligation Product | Isolated Yield (%) |

| H-Leu-Tyr-Arg-Ala-Gly-SEA | Product 8 | 65 |

| H-Phe-Gly-SEA | Product 9 | 75 |

| H-Ala-Gly-SEA | Product 10 | 79 |

| H-Gly-Gly-SEA | Product 11 | 85 |

| H-Leu-Tyr-Arg-Ala-Gly-SEA + Peptide 6 (Hcy) | Product 12 | 29 |

| H-Leu-Tyr-Arg-Ala-Gly-SEA + Peptide 7 (two Cys) | Product 13 | 42 |

Source: Organic Letters, 2010. acs.org

Table 2: Factors Influencing SEA Chemistry A summary of key reaction parameters and their effects on SEA ligation and related processes.

| Factor | Effect | Significance | Reference(s) |

| pH | Influences the N,S-acyl shift equilibrium and reaction rates. Highest transthioesterification rate observed at pH 4. Ligation with Cys peptides works well at pH 7. O-acyl isopeptide synthesis is optimal at pH 3. | Allows for tuning of reactivity and enables specific applications like isopeptide synthesis. | acs.orgdartmouth.eduacs.orgacs.org |

| Reducing Agents (e.g., TCEP) | Converts the inactive disulfide (SEAoff) to the active dithiol (SEAon), initiating the N,S-acyl shift. | Acts as an "on-switch" for the latent thioester, enabling controlled and sequential ligations. | acs.orgresearchgate.netrsc.org |

| Thiol Additives (e.g., MPAA) | Can accelerate the ligation rate, though not strictly required for SEA ligation. | Enhances reaction efficiency, particularly in multi-fragment ligations. | acs.orgwebsiteonline.cn |

| C-terminal Amino Acid | Affects the rate of equilibration between the SEA amide and the thioester intermediate. | The nature of the residue preceding the SEA group can influence ligation kinetics. | dartmouth.eduacs.org |

Supramolecular Chemistry and Materials Science Involving 1,3 Bis 2 Sulfanylethyl Urea Scaffolds

Self-Assembly Mechanisms and Hydrogen Bonding Networks

The self-assembly of bis-urea molecules into well-defined, one-dimensional aggregates is a phenomenon driven by the formation of highly directional and cooperative hydrogen bonds. The urea (B33335) group, with its two N-H protons (donors) and one carbonyl oxygen (acceptor), is an ideal functional group for creating robust, self-complementary hydrogen bonding arrays.

Cooperative Self-Association in Bis-urea Systems

The self-association of bis-urea systems is characterized by a high degree of cooperativity. This means that the formation of an initial hydrogen bond between two monomers significantly promotes the formation of subsequent bonds, leading to the rapid growth of long supramolecular chains. This cooperative mechanism is a key feature that distinguishes bis-urea assemblies from those formed by monofunctional urea compounds.

Research has shown that the linking of two urea moieties within a single molecule dramatically enhances the stability of the resulting supramolecular polymers. academie-sciences.fr This is attributed to the chelate effect, where the entropic cost of association is reduced because the two interacting groups are pre-organized on the same molecular backbone. The assembly process can be so efficient that it occurs at concentrations significantly lower than what is required for the association of corresponding mono-urea compounds. academie-sciences.fr

The thermodynamics of this self-assembly can be modeled, revealing that the process is often characterized by a high association constant, indicative of the strong driving force for polymerization. This high degree of cooperativity is crucial for the formation of long, stable fibers that are essential for the material properties of the resulting gels and polymers.

Intermolecular Interactions Driving Supramolecular Polymer Formation

The primary driving force for the formation of supramolecular polymers from bis-urea scaffolds is the network of intermolecular hydrogen bonds. illinois.edu The urea groups self-assemble through a bifurcated hydrogen bonding pattern, where each urea moiety forms four hydrogen bonds with two neighboring molecules. This creates a linear, tape-like or fibrillar structure.

In addition to hydrogen bonding, other non-covalent interactions can play a significant role in stabilizing the supramolecular architecture. These include:

π-π stacking: When aromatic groups are present in the spacer, π-π stacking interactions between adjacent molecules can further reinforce the columnar structure of the assemblies. acs.org

Hydrophobic effects: In aqueous environments, the hydrophobic nature of the spacer can drive the aggregation of the bis-urea molecules, shielding the hydrophobic parts from the polar solvent.

The interplay of these interactions dictates the final morphology and properties of the supramolecular polymer. For instance, the flexibility or rigidity of the spacer can influence the persistence length of the resulting fibers.

Formation and Structural Characterization of Supramolecular Polymers

The formation of supramolecular polymers from 1,3-Bis(2-sulfanylethyl)urea and related bis-ureas can be initiated by changes in concentration, temperature, or solvent composition. academie-sciences.fr These stimuli-responsive systems can transition from a solution of individual monomers to a viscoelastic gel composed of an entangled network of supramolecular fibers.

Rheological Studies of Bis-urea Based Reversible Polymers

Rheology provides valuable insights into the macroscopic properties of bis-urea based supramolecular polymers and their response to mechanical stress. These materials often exhibit viscoelastic behavior, combining the characteristics of both viscous liquids and elastic solids.

Viscosity Measurements: Capillary viscosimetry can demonstrate a significant increase in the viscosity of a solution upon the addition of a bis-urea compound, even at low concentrations. acs.orgill.eu This is a direct consequence of the formation of long, entangled supramolecular chains.

Oscillatory Rheology: Dynamic rheological measurements, such as small amplitude oscillatory shear (SAOS), are used to determine the storage modulus (G') and the loss modulus (G''). For a typical bis-urea gel, G' is significantly larger than G'' at accessible frequencies, indicating a solid-like behavior. acs.org The frequency dependence of these moduli can provide information about the relaxation dynamics of the network, which are related to the reversible nature of the hydrogen bonds. nih.gov

Flow Properties: The shear-thinning behavior is a common characteristic of these systems, where the viscosity decreases with increasing shear rate. This is due to the alignment of the supramolecular fibers in the direction of flow.

| Rheological Parameter | Observation in Bis-urea Systems | Interpretation |

| Zero-shear viscosity (η₀) | Increases significantly with concentration. nih.gov | Formation of long, entangled supramolecular polymers. |

| Storage Modulus (G') | Typically much greater than the Loss Modulus (G''). acs.org | The material behaves as a viscoelastic solid or gel. |

| Terminal Relaxation Time (τ) | Exhibits a power-law dependence on concentration. nih.gov | Dynamics are governed by scission/recombination of the reversible chains. |

Small-Angle Scattering Techniques for Assembly Architecture

Small-angle scattering techniques, such as Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS), are powerful tools for probing the structure of supramolecular assemblies on the nanometer scale. These techniques provide information about the size, shape, and internal structure of the aggregates in solution or in the gel state.

SANS: By using deuterated solvents, SANS can provide contrast variation and highlight the structure of the hydrogen-rich supramolecular polymer. academie-sciences.fracs.org This technique has been instrumental in confirming the formation of long, rigid, rod-like structures in apolar solvents. academie-sciences.fracs.org The cross-sectional dimensions of the fibers can also be determined from SANS data. acs.orgresearchgate.net

The analysis of scattering data can yield quantitative parameters such as the radius of gyration (Rg), the persistence length, and the cross-sectional radius of the supramolecular fibers. This information is crucial for building accurate models of the self-assembled architecture.

Exploration of Biological Activities and Molecular Mechanisms

Antimicrobial and Antibiofilm Activities

Derivatives of 1,3-disubstituted urea (B33335) have demonstrated significant potential in combating pathogenic bacteria by inhibiting their growth and disrupting community behaviors like biofilm formation.

Certain 1,3-disubstituted urea compounds have been identified as having notable antibacterial properties. In studies screening various derivatives, specific compounds showed potent activity against Pseudomonas aeruginosa, a challenging opportunistic pathogen. nih.gov For instance, some derivatives have been found to possess low minimum inhibitory concentration (MIC) values against this bacterium. nih.gov

In the context of oral health, urea derivatives have been investigated for their effects on Streptococcus mutans, a primary bacterium associated with dental caries. nih.gov Research on the diaryl urea derivative, 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea (B1605647) (BPU), confirmed its ability to inhibit the planktonic growth of S. mutans. nih.govnih.gov The growth inhibition was found to be dose-dependent. nih.gov While urea itself can inhibit the growth of P. aeruginosa under specific metabolic conditions, some strains can develop resistance through mutations in their amidase structural genes. nih.gov

A significant aspect of the antimicrobial action of urea derivatives is their ability to interfere with biofilm formation, a key virulence factor for many bacteria. This activity is often linked to the disruption of quorum sensing (QS), the cell-to-cell communication system that regulates collective behaviors.

In P. aeruginosa, the inhibition of biofilm formation by disubstituted ureas has been associated with the modulation of the QS transcriptional regulator LasR. nih.gov Similarly, natural product-inspired organosulfur compounds, which share structural similarities with the subject compound, have shown activity against P. aeruginosa biofilms. plos.org The QS system in P. aeruginosa is complex, involving multiple signaling pathways that are crucial for biofilm development and stability. plos.orgfrontiersin.org

For S. mutans, specific 1,3-disubstituted urea derivatives have demonstrated effective biofilm inhibition without being bactericidal, suggesting a targeted disruption of virulence rather than viability. nih.gov The compound 1,3-di-m-tolyl-urea (DMTU) was shown to inhibit multispecies oral biofilms by targeting the QS system of S. mutans. nih.gov Mechanistic studies indicate that these urea derivatives can downregulate the expression of ComA, an ABC transporter essential for processing the competence-stimulating peptide (CSP) that drives the QS circuit in S. mutans. nih.govleeds.ac.uk Furthermore, the antibiofilm effect of the diaryl urea derivative BPU on S. mutans is linked to the inhibition of exopolysaccharide (EPS) synthesis, which is critical for the structural integrity of the biofilm matrix. nih.govnih.gov

| Compound Class | Target Organism | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| 1,3-Disubstituted Ureas | Pseudomonas aeruginosa | Inhibition of biofilm formation | Docking into the active site of LasR, a QS transcriptional regulator. | nih.gov |

| 1,3-di-m-tolyl-urea (DMTU) | Streptococcus mutans | Inhibition and disruption of multispecies biofilms | Inhibition of the quorum sensing system by downregulating ComA. | nih.govleeds.ac.uk |

| 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea (BPU) | Streptococcus mutans | Inhibition of biofilm formation | Inhibition of exopolysaccharide (EPS) synthesis. | nih.govnih.gov |

Enzyme Inhibition Profiles

The urea structure is a key pharmacophore for inhibiting various enzymes, including those involved in inflammation and bacterial virulence.

1,3-Disubstituted ureas are recognized as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme that plays a significant role in regulating blood pressure and inflammation. nih.gov The inhibition of sEH prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), thereby enhancing their beneficial effects. nih.govmdpi.com Research has focused on designing sEH inhibitors with improved water solubility to enhance bioavailability, which can be achieved by incorporating polar functional groups into the alkyl chains of the urea compound without compromising inhibitory potency. nih.gov Plant-derived dibenzylurea derivatives have also been identified as natural inhibitors of sEH. plos.org

| Compound Type | Enzyme Source | Inhibitory Activity (IC₅₀) | Key Findings | Reference |

|---|---|---|---|---|

| 1,3-Disubstituted Ureas | Human and Mouse sEH | Potent (specific values vary by derivative) | Incorporation of polar groups improves water solubility without loss of potency. | nih.gov |

| Sulfonyl Urea Derivatives | Human and Mouse sEH | Potent (specific values vary by derivative) | Validate the role of sEH inhibition in inflammatory diseases. | nih.gov |

| Dibenzylurea Derivative (from Lepidium meyenii) | Human sEH | 222 nM | Naturally occurring urea-based sEH inhibitors exist in plants. | plos.org |

Beyond sEH, urea derivatives have been shown to modulate other enzymatic targets. In S. mutans, the diaryl urea derivative BPU was predicted through molecular docking to have strong binding potential with key enzymes involved in the synthesis of extracellular exopolysaccharides (EPS). nih.govnih.gov This predicted inhibition aligns with the observed decrease in EPS quantification in treated biofilms. nih.govresearchgate.net Transcriptomic analysis further revealed that treatment with this urea derivative led to the downregulation of genes encoding for glucosyltransferases, which are crucial for biofilm formation. researchgate.net

Interaction with Biological Pathways and Targets

The biological activities of 1,3-disubstituted ureas stem from their specific interactions with key molecular targets and pathways.

In the context of sEH inhibition, molecular docking studies have revealed that these urea-based inhibitors fit properly into the active site pocket of the enzyme. rsc.org Their inhibitory action is stabilized by hydrogen bonding with critical amino acid residues, such as Tyr383, Tyr466, and Asp335. rsc.org

Regarding antimicrobial and antibiofilm activity, the interactions are pathway-specific. For P. aeruginosa, the target is the LasR transcriptional regulator, a master regulator of quorum sensing and virulence factor production. nih.gov In S. mutans, the disruption of the QS pathway occurs via targeting the ComA protein, which is integral to the processing of the primary signaling molecule. nih.govleeds.ac.uk Furthermore, transcriptomic studies on S. mutans treated with a diaryl urea derivative showed alterations in multiple biological processes, including nitrogen metabolism and stress response pathways, in addition to the inhibition of EPS synthesis. nih.govnih.gov This suggests that these compounds can have a multi-pronged effect on bacterial virulence, impairing not only biofilm formation but also the bacterium's ability to grow and cope with environmental stress. nih.govnih.gov

Cellular Mechanism Studies (e.g., Apoptosis Induction in Tumor Cells)

A significant area of investigation for urea-based compounds is their potential as anticancer agents, with many studies focusing on their ability to induce programmed cell death, or apoptosis, in tumor cells. nih.gov While direct studies on 1,3-Bis(2-sulfanylethyl)urea are not extensively detailed in available literature, research on analogous and related urea derivatives provides insight into the likely cellular mechanisms. For instance, the related compound 1-amino-3-(2-sulfanylethyl)urea has been investigated for its potential to induce apoptosis in cancer cells. evitachem.com

The induction of apoptosis by pharmacologically active compounds can occur through two primary pathways: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway. Research on various bioactive molecules shows that they can trigger apoptosis by modulating proteins in these cascades. ijbs.com Key events in these pathways include the activation of initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3), the cleavage of poly(ADP-ribose) polymerase (PARP), an increase in the Bax/Bcl-2 expression ratio, and the release of cytochrome c from the mitochondria into the cytosol. ijbs.commdpi.com

Studies on a variety of 1,3-disubstituted urea derivatives have demonstrated significant antiproliferative activity against several human tumor cell lines. nih.gov For example, certain novel sulfonylurea derivatives have shown potent cytotoxic effects against breast (MCF7), liver (HePG2), and pancreatic (PACA2) cancer cell lines. researchgate.net Similarly, other series of 1,3-disubstituted ureas displayed good antiproliferative activity against KB (a human oral cancer cell line) and K562 (a human leukemia cell line), with the notable advantage of having no activity against the normal human liver cell line L02, suggesting a degree of selectivity for cancer cells. nih.gov

Table 1: Antiproliferative Activity of Selected Urea Derivatives Against Human Cancer Cell Lines

| Compound Type | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Sulfonylurea Derivative (14a) | MCF7 (Breast) | 1.7 µg/ml | researchgate.net |

| Sulfonylurea Derivative (16b) | MCF7 (Breast) | 5.7 µg/ml | researchgate.net |

| Sulfonylurea Derivative (18b) | MCF7 (Breast) | 3.4 µg/ml | researchgate.net |

| Sulfonylurea Derivative (17) | HePG2 (Liver) | 8.7 µg/ml | researchgate.net |

| Sulfonylurea Derivative (17) | PACA2 (Pancreatic) | 6.4 µg/ml | researchgate.net |

| 1,3-disubstituted ureas | KB (Oral) & K562 (Leukemia) | Good antiproliferative activity | nih.gov |

Receptor Modulation

The urea functional group is a key pharmacophore in the design of molecules that can modulate the function of biological receptors. Its ability to act as both a hydrogen bond donor and acceptor allows for strong and specific interactions within receptor binding pockets. ontosight.ai This principle has been applied to the design of urea derivatives targeting a variety of receptors and ions.

A clear example of this is the synthesis of bis-urea compounds designed specifically as receptors for anions. nih.gov For instance, a dipodal bis-urea receptor based on a quinoline (B57606) scaffold was shown to bind various anions, with a notable selectivity for the hydrogen sulfate (B86663) ion in DMSO solution. nih.gov Theoretical calculations suggest that the anion is held within a cleft of the receptor molecule through multiple hydrogen bonds involving the urea N-H groups and aromatic C-H...anion interactions. nih.gov This demonstrates the capacity of the bis-urea structure to be engineered for specific molecular recognition tasks.

Beyond synthetic ion receptors, urea derivatives are integral to the development of modulators for therapeutically important biological receptors. This includes the design of selective androgen receptor modulators (SARMs), which have potential applications in numerous diseases. google.com Furthermore, more complex molecules incorporating the urea moiety have been developed as potent inhibitors of enzymes that function as cell-surface receptors, such as the prostate-specific membrane antigen (PSMA), which is highly overexpressed on prostate cancer cells. nih.gov

Table 2: Examples of Receptor/Ion Modulation by Urea-Based Compounds

| Urea Compound Type | Target | Modulation Effect | Reference |

|---|---|---|---|

| Quinoline-based bis-urea | Anions (e.g., HSO₄⁻, F⁻, Cl⁻) | Selective binding/recognition | nih.gov |

| Triethylene glycol bridged oligourea | Phosphate anion (PO₄³⁻) | Selective binding and recognition | researchgate.net |

| Various proprietary structures | Androgen Receptor | Selective modulation | google.com |

| Urea-based inhibitors | Prostate-Specific Membrane Antigen (PSMA) | Inhibition | nih.gov |

| Tivozanib (a urea derivative) | VEGFR, cKIT, PDGFR | Kinase inhibition | nih.gov |

Structure-Activity Relationship (SAR) Studies and Molecular Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for transforming a hit compound into a lead candidate with optimized activity and properties. For urea-based compounds, SAR studies involve the systematic synthesis and evaluation of analogues to understand how specific structural modifications influence their biological effects. researchgate.net

Several key SAR trends have been identified for antiproliferative urea derivatives. For example, in one study of 1,3-disubstituted ureas, the presence of an aromatic ring at the N-3 position was generally found to be favorable for enhancing inhibitory activity against cancer cells. nih.gov Conversely, the addition of hydroxyl groups to this phenyl ring was found to reduce antiproliferative effects, a phenomenon attributed to a potential decrease in cell membrane permeability. nih.gov The same study noted that introducing a nitro group substituent at the C-3 position of the aromatic ring also tended to decrease activity. nih.gov In a different context, SAR studies of adamantyl urea derivatives as anti-tuberculosis agents revealed that bulky alkyl and aryl substitutions on the urea core were favorable for maximal activity. researchgate.net

The molecular design of urea-based compounds leverages these SAR insights. The urea scaffold is highly versatile, allowing for the systematic modification of its substituents to fine-tune biological activity and physicochemical properties. researchgate.netmdpi.com This rational design approach extends beyond drug discovery. In materials science, for example, bis-urea bolaamphiphiles have been designed to self-assemble into supramolecular polymers and hydrogels. In these systems, the length and nature of the spacer between the two urea motifs are critical design parameters that dictate the morphology and properties of the resulting aggregates. tue.nl The bis(2-sulfanylethyl)amino group has also been used in advanced chemical biology strategies, such as for the synthesis of peptide thioesters and one-pot multi-segment ligation for creating complex proteins, showcasing the molecular engineering potential of this functionality. researchgate.net

Table 3: Summary of Structure-Activity Relationship (SAR) Findings for Urea Derivatives

| Structural Modification | Effect on Antiproliferative/Biological Activity | Rationale/Comment | Reference |

|---|---|---|---|

| Aromatic ring on N-3 position | Generally enhances activity | Favorable for inhibitory action against cancer cells. | nih.gov |

| Hydroxyl groups on phenyl ring | Reduces activity | Potentially due to reduced cell membrane permeability. | nih.gov |

| Nitro group on aromatic ring | Generally decreases activity | Unfavorable for antiproliferative effects. | nih.gov |

| Bulky alkyl/aryl substitutions | Enhances activity | Observed for adamantyl ureas as anti-tuberculosis agents. | researchgate.net |

| Linker length in bis-urea bolaamphiphiles | Influences morphology of aggregates | Critical for formation of fibers vs. vesicles in supramolecular polymers. | tue.nl |

Computational and Theoretical Investigations of 1,3 Bis 2 Sulfanylethyl Urea

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules. These methods are routinely used to predict the behavior of urea (B33335) derivatives. However, no specific DFT studies for 1,3-Bis(2-sulfanylethyl)urea have been found in published literature.

Electronic Structure and Reactivity Predictions

A detailed analysis of the electronic structure of this compound, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and electrostatic potential maps, could not be located. Such studies would typically provide insight into the molecule's kinetic stability and the most likely sites for electrophilic and nucleophilic attack, but this information is not available.

Conformational Analysis

The conformational landscape of this compound, which would describe the molecule's different spatial arrangements and their relative energies, has not been documented in theoretical studies. While urea derivatives are known to exhibit conformational flexibility, specific data on the stable conformers of this compound are absent from the literature.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insights into the dynamic behavior of a compound in various environments, such as in solution or interacting with a biological membrane. A search for MD simulation studies specifically investigating the dynamic properties of this compound yielded no results.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial for drug design and understanding biological activity. There are no available molecular docking studies that model the interaction of this compound with any specific biological target.

Prediction of Molecular Properties and Reactivity Profiles

Computational tools can predict a wide range of molecular properties, including solubility, lipophilicity (LogP), and various reactivity descriptors. While databases provide computed properties for many molecules, specific, experimentally validated or detailed theoretical reactivity profiles for this compound are not available in the reviewed sources.

Future Directions and Emerging Research Avenues for 1,3 Bis 2 Sulfanylethyl Urea

Integration with Advanced Functional Materials

The presence of reactive thiol groups and a hydrogen-bonding urea (B33335) core in 1,3-bis(2-sulfanylethyl)urea makes it an attractive candidate for the development of advanced functional materials. Future research could focus on its incorporation into polymer and nanoparticle systems to create materials with novel properties.

One promising avenue is the development of self-healing polymers. The reversible nature of disulfide bonds, which can be formed from the thiol groups of this compound, could be harnessed to create materials that can repair themselves after damage. The urea group's ability to form strong hydrogen bonds would further contribute to the material's mechanical integrity and healing efficiency.

Furthermore, this compound can be utilized as a surface modification agent for nanoparticles, such as gold or silica (B1680970) nanoparticles. The thiol groups can anchor the molecule to the nanoparticle surface, while the urea group can be further functionalized with other molecules to impart specific properties, such as targeting capabilities for biomedical applications or catalytic activity. The integration of this compound into periodic mesoporous organosilicas (PMOs) could lead to materials with high surface areas and well-defined pore structures, suitable for various applications. nih.gov

| Potential Application Area | Key Feature of this compound | Envisioned Material Property |

| Self-Healing Polymers | Reversible disulfide bond formation from thiol groups; Hydrogen-bonding urea core | Autonomous repair of mechanical damage |

| Functionalized Nanoparticles | Thiol groups for surface anchoring; Functionalizable urea moiety | Targeted drug delivery, enhanced catalytic activity |

| Periodic Mesoporous Organosilicas | Structural building block | High surface area, ordered porosity for catalysis and separation |

Biomedical Applications in Drug Delivery and Diagnostics (Mechanism-focused)

The unique chemical properties of this compound and its derivatives, particularly the bis(2-sulfanylethyl)amido (SEA) group, offer significant potential in the realm of biomedicine, specifically in drug delivery and diagnostics. researchgate.net The mechanism underlying these applications is centered on the chemoselective and pH-sensitive nature of the SEA ligation.

A key area of future research lies in the development of sophisticated prodrugs and drug delivery systems. The SEA group can be used to link a therapeutic agent to a carrier molecule. researchgate.net This linkage is stable at physiological pH but can be cleaved under specific conditions, such as the lower pH environment of tumor tissues or within cellular compartments like endosomes and lysosomes. This pH-dependent release mechanism would allow for targeted drug delivery, minimizing off-target effects and enhancing therapeutic efficacy. The ability of SEA ligation to proceed efficiently at acidic pH (pH 3-4) is particularly advantageous for creating systems that release their payload in acidic microenvironments. researchgate.netacs.org

In diagnostics, this compound derivatives can be employed to create "activatable" probes. For instance, a fluorescent dye could be quenched by its proximity to another molecule via a SEA linkage. Upon cleavage of this linkage by a specific enzyme or a change in pH, the fluorophore would be released, leading to a detectable signal. This "turn-on" mechanism is highly desirable for developing sensitive and specific diagnostic assays.

| Biomedical Application | Mechanism of Action | Key Advantage |

| Targeted Drug Delivery | pH-sensitive cleavage of SEA linkage in acidic microenvironments (e.g., tumors, endosomes) | Spatially controlled release of therapeutic agents, reduced systemic toxicity. researchgate.net |

| "Activatable" Diagnostic Probes | Cleavage of SEA linkage by specific stimuli (e.g., enzymes, pH) leading to signal generation | High signal-to-noise ratio, enhanced sensitivity and specificity. |

| Peptide and Protein Synthesis | Use of SEA-mediated ligation for the assembly of peptide segments. researchgate.net | Efficient synthesis of complex biomolecules for therapeutic and diagnostic purposes. researchgate.net |

Catalytic Roles in Organic Transformations

The urea functional group is known to act as a hydrogen-bond donor, a property that can be exploited in organocatalysis. wikipedia.org Future research on this compound should explore its potential as a catalyst or a ligand in various organic transformations.

The two NH protons of the urea moiety can pre-organize and activate substrates through hydrogen bonding, similar to how thiourea (B124793) catalysts operate. wikipedia.org This can be particularly effective in reactions involving carbonyl compounds, such as aldol, Mannich, and Michael reactions. The presence of the two sulfanylethyl arms could also influence the catalyst's solubility and steric environment, potentially leading to unique reactivity and selectivity.

Furthermore, the thiol groups can coordinate to metal centers, making this compound a potential ligand for transition metal catalysis. The resulting metal complexes could be investigated for their catalytic activity in cross-coupling reactions, hydrogenations, or oxidations. The flexibility of the ethyl chains and the bidentate nature of the thiol groups could lead to the formation of stable and catalytically active metal complexes. The development of heterogeneous catalysts by immobilizing these complexes on solid supports is another promising direction. nih.gov

| Catalytic Application | Role of this compound | Potential Reactions |

| Organocatalysis | Hydrogen-bond donor | Aldol, Mannich, Michael additions |

| Transition Metal Catalysis | Bidentate thiol ligand | Cross-coupling, hydrogenation, oxidation |

| Heterogeneous Catalysis | Ligand for immobilization on solid supports | Various organic transformations with enhanced recyclability. nih.gov |

Environmental Applications (e.g., Sensing, Remediation)

The thiol groups in this compound provide a strong affinity for heavy metal ions. This property can be leveraged for environmental applications, such as the development of sensors for detecting heavy metal contamination in water and soil, and for the remediation of polluted environments.

For sensing applications, this compound could be incorporated into sensor platforms, such as electrodes or optical devices. The binding of a heavy metal ion to the thiol groups would induce a measurable change in an electrical or optical signal. The urea moiety could be further functionalized with chromophores or fluorophores to create colorimetric or fluorescent sensors.

In the context of remediation, materials containing this compound could be used as sorbents to remove heavy metals from contaminated water. The compound could be cross-linked to form an insoluble polymer network or grafted onto a solid support like silica gel or cellulose. These materials would be able to selectively capture heavy metal ions, which could then be recovered, and the sorbent material could potentially be regenerated and reused. The use of urea derivatives as H2S scavengers also points to potential applications in controlling industrial emissions. mdpi.com

| Environmental Application | Key Property of this compound | Mechanism |

| Heavy Metal Sensing | High affinity of thiol groups for heavy metals | Binding of metal ions induces a detectable electrical or optical signal. |

| Water Remediation | Ability to chelate heavy metal ions | Sorbent materials containing the compound capture and remove heavy metals from water. |

| Gas Scrubbing | Reactivity of urea/thiol groups | Potential to react with and neutralize harmful gases like H2S. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.